molecular formula C29H22ClF3N4O B10911243 2-[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine

2-[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B10911243
M. Wt: 535.0 g/mol
InChI Key: NGOKDGLLEHNLSI-UHFFFAOYSA-N
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Description

2-[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of multiple aromatic rings, a pyrazole moiety, and a trifluoromethyl group contributes to its distinctive chemical properties.

Preparation Methods

The synthesis of 2-[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine involves several steps. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the introduction of the pyrimidine ring and the various substituents. Common reagents used in these reactions include chlorinating agents, methylating agents, and trifluoromethylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and selectivity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of aromatic rings allows for oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the pyrazole ring or the aromatic rings, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and methoxy groups on the aromatic rings can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

    Addition: The trifluoromethyl group can participate in addition reactions, particularly with electrophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine has several scientific research applications:

Comparison with Similar Compounds

When compared to similar compounds, 2-[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine stands out due to its unique combination of functional groups. Similar compounds include:

Properties

Molecular Formula

C29H22ClF3N4O

Molecular Weight

535.0 g/mol

IUPAC Name

2-[4-chloro-3,5-bis(3-methylphenyl)pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C29H22ClF3N4O/c1-17-6-4-8-20(14-17)26-25(30)27(21-9-5-7-18(2)15-21)37(36-26)28-34-23(16-24(35-28)29(31,32)33)19-10-12-22(38-3)13-11-19/h4-16H,1-3H3

InChI Key

NGOKDGLLEHNLSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C(=NN2C3=NC(=CC(=N3)C(F)(F)F)C4=CC=C(C=C4)OC)C5=CC=CC(=C5)C)Cl

Origin of Product

United States

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